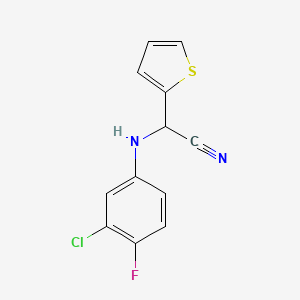

2-(3-Chloro-4-fluoroanilino)-2-(2-thienyl)acetonitrile

CAS No.: 866154-51-0

Cat. No.: VC4269709

Molecular Formula: C12H8ClFN2S

Molecular Weight: 266.72

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 866154-51-0 |

|---|---|

| Molecular Formula | C12H8ClFN2S |

| Molecular Weight | 266.72 |

| IUPAC Name | 2-(3-chloro-4-fluoroanilino)-2-thiophen-2-ylacetonitrile |

| Standard InChI | InChI=1S/C12H8ClFN2S/c13-9-6-8(3-4-10(9)14)16-11(7-15)12-2-1-5-17-12/h1-6,11,16H |

| Standard InChI Key | IZZSFTVEYLBJQZ-UHFFFAOYSA-N |

| SMILES | C1=CSC(=C1)C(C#N)NC2=CC(=C(C=C2)F)Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

-

IUPAC Name: 2-(3-Chloro-4-fluoroanilino)-2-(thiophen-2-yl)acetonitrile

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 266.72 g/mol | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bonds | 3 |

Structural Insights

The compound’s crystal lattice stabilization involves π–π stacking (centroid-to-centroid distance: 3.65 Å) and intermolecular hydrogen bonding, as observed in analogous thieno[3,2-b]thiophene derivatives . The chloro and fluoro substituents on the aniline ring enhance electronic asymmetry, which is critical for interactions with biological targets .

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Bromination | NBS in DMF at −10°C | 78–83% | |

| Suzuki Coupling | Pd(PPh), KCO, THF | 65–75% | |

| Cyclization | Polyphosphoric acid, chlorobenzene | 70% |

Biological Activity and Applications

Enzyme Inhibition

Inhibitory activity against tyrosyl-DNA phosphodiesterase II (TDP2) has been reported for structurally related deazaflavins and toxoflavins, suggesting potential applications in oncology . The nitrile group may act as a electrophilic warhead, covalently modifying catalytic residues .

Table 3: Comparative Bioactivity of Thiophene Derivatives

| Compound Class | IC (TDP2) | Selectivity Index | Source |

|---|---|---|---|

| Deazaflavins | 0.8–1.2 µM | >100 | |

| Toxoflavins | 1.5–2.3 µM | 50–80 | |

| Thieno[3,2-b]thiophenes | Not reported | N/A |

| Supplier | Purity | Packaging | Price Range (USD/g) |

|---|---|---|---|

| AK Scientific | ≥95% | 1g, 5g | $150–$300 |

| Matrix Scientific | ≥98% | 100mg, 1g | $200–$400 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume